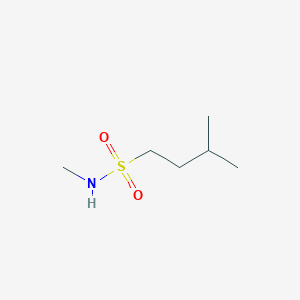

N,3-dimethylbutane-1-sulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C6H15NO2S |

|---|---|

Molekulargewicht |

165.26 g/mol |

IUPAC-Name |

N,3-dimethylbutane-1-sulfonamide |

InChI |

InChI=1S/C6H15NO2S/c1-6(2)4-5-10(8,9)7-3/h6-7H,4-5H2,1-3H3 |

InChI-Schlüssel |

AGLUBLFRZMLKRX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCS(=O)(=O)NC |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for N,3 Dimethylbutane 1 Sulfonamide and Its Analogues

Direct Synthesis Routes to N,3-Dimethylbutane-1-sulfonamide

Direct synthesis focuses on the efficient formation of the sulfonamide bond from readily available precursors.

The most conventional and widely practiced method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net For this compound, this involves the nucleophilic substitution of 3-methylbutane-1-sulfonyl chloride with 3,3-dimethylbutylamine. nih.gov This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.com

While this classical approach is robust, challenges can arise. Aliphatic amines generally provide the desired sulfonamide in high yields; however, controlling reaction conditions is crucial to prevent the formation of byproducts. researchgate.net An alternative strategy involves the use of N-silylamines, which react with sulfonyl chlorides under relatively mild conditions, often at reflux in a solvent like acetonitrile, to yield the sulfonamide and a volatile silyl chloride byproduct. nih.gov This method offers a clean conversion and has been demonstrated to work in the absence of a solvent. nih.gov

A more recent one-pot, three-component synthesis approach uses a stable sulfinylamine reagent, such as N-sulfinyltritylamine (TrNSO), as a linchpin. nih.govresearchgate.net This method allows for the rapid assembly of an organometallic reagent, the sulfinylamine, and an amine to form differentially substituted sulfonamides, offering a versatile route for creating analogues. nih.gov

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the aminosulfonylation reaction include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

For the classical synthesis using sulfonyl chlorides, the reaction may require elevated temperatures, particularly with less reactive amines. mdpi.com The choice of base is also critical; using an excess of the amine substrate can sometimes serve as both reactant and acid scavenger, though this is less atom-economical. researchgate.net Alternative protocols utilize aqueous conditions with a base like sodium carbonate, which can simplify product isolation to mere filtration after acidification. mdpi.com The optimization of parameters such as temperature and reagent flow rate has been shown to significantly impact product yield in related chemical syntheses. researchgate.net Design of Experiments (DoE) can be a powerful tool for systematically optimizing multiple variables simultaneously to identify the ideal reaction conditions for maximizing yield and minimizing impurity formation. nih.gov

| Parameter | Variables | Impact on Reaction |

|---|---|---|

| Solvent | Aprotic (e.g., Dichloromethane, Acetonitrile), Protic (e.g., Water, Ethanol), Solvent-free | Affects solubility of reactants, reaction rate, and ease of work-up. |

| Base | Organic (e.g., Pyridine, Triethylamine), Inorganic (e.g., Na₂CO₃, K₂CO₃) | Neutralizes HCl byproduct; can influence reaction rate and side reactions. |

| Temperature | Room temperature to reflux | Influences reaction kinetics; higher temperatures can increase rate but may lead to byproduct formation. |

| Stoichiometry | Equimolar amounts or excess of one reagent (typically the amine) | Affects conversion and can help drive the reaction to completion. |

Sustainable and Green Chemical Approaches in Sulfonamide Synthesis

Green chemistry principles are increasingly being applied to sulfonamide synthesis to reduce environmental impact by minimizing waste and avoiding hazardous reagents.

Electrochemistry offers a powerful and environmentally benign method for synthesizing sulfonamides by using electricity as a traceless oxidant. nih.govacs.org This approach enables the direct oxidative coupling of thiols and amines, which are inexpensive and readily available commodity chemicals. acs.org The synthesis is typically performed at room temperature without the need for hazardous reagents or transition metal catalysts. acs.org

The proposed mechanism involves the anodic oxidation of the amine to form an aminium radical intermediate. acs.org This radical then reacts with a disulfide (formed in situ from the thiol) to generate a sulfenamide, which undergoes two subsequent oxidation steps to yield the final sulfonamide. acs.org This methodology has been successfully applied to a range of amines and thiols, and its application in microflow reactors can significantly reduce reaction times to mere minutes. acs.orgnoelresearchgroup.com Syntheses of various sulfonamide derivatives have been achieved in aqueous ethanol or water, further enhancing the green credentials of the process. rsc.orgresearchgate.net

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Precursors | Thiol and Amine | acs.org |

| Solvent System | CH₃CN / 0.3 M HCl (3:1 v/v) | acs.org |

| Electrodes | Carbon Anode / Iron Cathode | acs.org |

| Reactor Type | Batch or Microflow Reactor | noelresearchgroup.com |

| Reaction Time | 5 minutes (flow) to 24 hours (batch) | acs.org |

| Key Advantage | Avoids chemical oxidants and catalysts | acs.org |

Eliminating solvents and maximizing atom economy are core tenets of green synthesis. tandfonline.com Solvent-free approaches for sulfonamide synthesis often utilize solid supports or mechanochemistry. scielo.br For instance, the reaction between an amine and a sulfonyl chloride can be catalyzed by solid supports like florisil or montmorillonite KSF, which increases yields and reduces reaction times compared to conventional procedures. scielo.br

Mechanochemical synthesis, which involves grinding solid reactants together in a ball mill, represents another powerful solvent-free technique. rsc.org This method can be used for the one-pot synthesis of sulfonamides from disulfides and amines, proceeding through an in-situ generated sulfonyl chloride intermediate. rsc.org Such processes exhibit excellent green metrics, with very low E-factors (a measure of waste generated), signifying high atom economy. rsc.org

Atom-economical reactions are designed so that the maximum number of atoms from the starting materials are incorporated into the final product. The direct coupling of sulfonamides and alcohols, catalyzed by a magnetite-immobilized nano-Ru catalyst, is a prime example, producing only water as a byproduct. acs.org Similarly, reagentless protocols, such as the 100% atom-economical iodosulfenylation of alkynes, showcase the potential for developing highly efficient and sustainable transformations. rsc.org The use of deep eutectic solvents (DES) as green reaction media also provides an effective and environmentally friendly method for sulfonamide synthesis. thieme-connect.com

Asymmetric Synthesis of Chiral this compound Analogues

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest in medicinal chemistry, as stereoisomers can exhibit distinct biological activities. nih.gov Several powerful methodologies exist for the asymmetric synthesis of chiral sulfonamides.

One prominent strategy involves a three-component reaction of sulfonamides, diazo compounds, and imines, cooperatively catalyzed by a transition metal complex (e.g., Rh₂(OAc)₄) and a chiral phosphoric acid. sioc-journal.cn This method provides rapid access to enantiomerically enriched sulfonamides bearing two adjacent chiral centers with high diastereoselectivity and enantioselectivity. sioc-journal.cn

Another versatile approach is the asymmetric condensation of prochiral sulfinates with alcohols, using an organocatalyst such as pentanidium. nih.gov This reaction produces enantioenriched sulfinate esters, which are valuable intermediates that can be transformed into a diverse range of chiral sulfur-containing pharmacophores. nih.govnih.gov This method is particularly suitable for the late-stage diversification of existing drug molecules containing sulfur functional groups. nih.gov The asymmetric reduction of ketones and oxime ethers using reagents prepared from borane and chiral amino alcohols also provides a reliable route to chiral secondary amines, which can then be converted to chiral sulfonamides. rsc.org These advanced asymmetric methods open avenues for synthesizing novel and structurally complex chiral analogues of this compound for biological evaluation.

Stereoselective Construction of Chiral Centers in the Butane (B89635) Moiety

The this compound molecule contains a stereocenter at the C3 position of the butane chain. The stereoselective construction of this chiral center is crucial for investigating the specific biological activities of its enantiomers. Methodologies for establishing such stereocenters often involve the asymmetric synthesis of a chiral precursor that is later converted into the target sulfonamide.

Key strategies for the stereoselective construction of the chiral butane moiety include:

Asymmetric Hydrogenation: The reduction of a prochiral olefin precursor, such as 3-methylbut-1-ene-1-sulfonyl chloride, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can provide enantiomerically enriched 3-methylbutane-1-sulfonyl chloride. This intermediate can then be reacted with an amine to yield the final chiral sulfonamide.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as an amino acid like L-leucine or its derivatives, provides a cost-effective way to introduce the desired stereochemistry. For example, the carboxylic acid of a protected L-leucine derivative can be reduced to an alcohol, converted to a leaving group, and then displaced with a sulfur nucleophile to build the carbon-sulfur bond of the butane backbone.

Enantioselective Alkylation: The alkylation of a pronucleophile with a suitable electrophile in the presence of a chiral catalyst can establish the stereocenter. For the butane moiety, this could involve the enantioselective conjugate addition of a methyl group to a vinyl sulfone derivative, a reaction that can be catalyzed by chiral Brønsted bases or organometallic complexes. nih.gov

These methods allow for the preparation of the butane fragment with a high degree of enantiomeric purity, which is essential for the synthesis of single-enantiomer this compound.

Application of Chiral Catalysis and Auxiliaries in Sulfonamide Stereochemistry

Achieving stereocontrol in the synthesis of chiral sulfonamides is a significant objective in modern organic chemistry. sioc-journal.cnnih.gov This is accomplished through two primary strategies: the use of chiral catalysts that create a chiral environment for the reaction, and the application of chiral auxiliaries that are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. nih.govosi.lv

Chiral Catalysis: Cooperative catalysis involving transition metals and chiral organic molecules has emerged as a powerful tool. For instance, a combination of Rh₂(OAc)₄ and a chiral phosphoric acid can catalyze the asymmetric three-component reaction of sulfonamides, diazo compounds, and imines to produce chiral sulfonamides with up to 99% enantiomeric excess (ee). sioc-journal.cn Similarly, palladium complexes featuring chiral ligands, such as the (S,S)-Trost ligand, are effective in the enantioselective N-allylation of sulfonamides, creating N-C axial chirality. nih.gov

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a substrate to control the stereoselectivity of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Sulfinamides: Enantiopure sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), are widely used. nih.govosi.lv Condensation of Ellman's auxiliary with an aldehyde or ketone forms a sulfinylimine. Subsequent diastereoselective addition of a nucleophile to the C=N bond, followed by removal of the sulfinyl group, yields a chiral amine. This approach can be adapted to synthesize chiral amines that are then converted to the target sulfonamide.

Natural Products: Naturally occurring chiral molecules like (-)-quinine have also been employed as chiral auxiliaries in the asymmetric synthesis of sulfinamides, achieving excellent enantioselectivity. nih.govacs.org

| Method | Catalyst/Auxiliary | Reaction Type | Reported Stereoselectivity | Reference |

|---|---|---|---|---|

| Chiral Catalysis | Rh₂(OAc)₄ / Chiral Phosphoric Acid | Three-component reaction (sulfonamide, diazo compound, imine) | >20:1 dr, up to 99% ee | sioc-journal.cn |

| Chiral Catalysis | (S,S)-Trost ligand-(allyl-PdCl)₂ | N-allylation of secondary sulfonamides | Up to 92% ee | nih.gov |

| Chiral Auxiliary | (-)-Quinine | Asymmetric synthesis of sulfinamides | Good yields, excellent enantioselectivity | nih.govacs.org |

| Chiral Auxiliary | tert-Butanesulfinamide (Ellman's Auxiliary) | Synthesis of chiral amines via sulfinylimines | High diastereoselectivity | nih.govosi.lv |

Functional Group Interconversions and Derivatization Strategies

The derivatization of the this compound scaffold is essential for creating analogues with diverse properties. Key strategies include the introduction of new functional groups onto the butane backbone and the conjugation of the sulfonamide nitrogen with various molecular fragments.

Introduction of Hydroxyl Groups (e.g., 2-hydroxy-N,3-dimethylbutane-1-sulfonamide)

The introduction of hydroxyl groups can significantly alter the polarity and biological activity of the parent molecule. Synthesizing derivatives like 2-hydroxy-N,3-dimethylbutane-1-sulfonamide can be achieved through several established synthetic routes:

From α-Keto Sulfonamides: A precursor such as N,3-dimethyl-2-oxobutane-1-sulfonamide can be stereoselectively reduced using chiral reducing agents (e.g., borane reagents with chiral oxazaborolidine catalysts) to yield the corresponding chiral alcohol.

Epoxide Ring-Opening: A chiral epoxide, such as (R)- or (S)-3,3-dimethyl-1,2-epoxybutane, can be synthesized and subsequently opened by a nucleophilic sulfonamide anion or a sulfur nucleophile that is later converted to the sulfonamide. This strategy allows for precise control over the stereochemistry at both the C2 and C3 positions.

Alkene Hydroxylation: The asymmetric dihydroxylation of an unsaturated precursor, like N,3-dimethylbut-1-ene-1-sulfonamide, using osmium tetroxide in the presence of a chiral ligand (e.g., Sharpless ligands) can introduce two hydroxyl groups. Selective protection and deoxygenation can then yield the desired mono-hydroxylated product.

While a direct synthesis for 2-hydroxy-N,3-dimethylbutane-1-sulfonamide is not extensively documented, these standard organic transformations provide reliable pathways to access this and other hydroxylated analogues. chemicalbook.comnih.gov

Functionalization of the Alkane Chain via C-H Activation

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby improving atom economy and synthetic efficiency. nih.govillinois.edu The sulfonamide group itself can act as a directing group to guide a catalyst to a specific C-H bond, enabling site-selective reactions. researchgate.netnih.gov

Recent advances in photoredox and transition-metal catalysis have enabled the functionalization of remote, unactivated C(sp³)–H bonds. nih.gov In a typical process, a photocatalyst generates a nitrogen-centered radical from the sulfonamide N-H bond. This radical can then undergo an intramolecular 1,5-hydrogen atom transfer (HAT) to abstract a hydrogen atom from the alkane chain (specifically from the δ-carbon), generating a carbon-centered radical. This radical can then be trapped by various reagents to introduce new functional groups.

| Catalytic System | Reaction Type | Functional Group Introduced | Reference |

|---|---|---|---|

| Photoredox / Cobalt | Remote C-H Heteroarylation | Heteroaryl groups | nih.gov |

| Palladium(II) Acetate / Silver(I) Oxide | ortho-C-H Arylation | Aryl groups | nih.gov |

| Rhodium(III) | C-H Carbenoid Functionalization | Carbenoids | researchgate.net |

For this compound, this strategy could potentially be used to functionalize the terminal methyl group (C4) of the butane chain, leading to a variety of new derivatives.

Conjugation with Heterocyclic and Aromatic Scaffolds

Conjugating the sulfonamide nitrogen with heterocyclic and aromatic systems is a common strategy to generate compounds with valuable pharmacological properties. nih.gov A variety of methods are available to form the crucial N-aryl or N-heteroaryl bond.

Nucleophilic Substitution: The most traditional method involves the reaction of a primary or secondary amine, including various heterocyclic amines, with an aromatic sulfonyl chloride (e.g., benzenesulfonyl chloride, dansyl chloride) under basic conditions. This straightforward approach is widely used to synthesize a broad range of N-substituted sulfonamides. nih.gov

Transition-Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions provide a more versatile approach. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, can couple a primary or secondary sulfonamide with an aryl halide or triflate. Copper-catalyzed Chan-Lam coupling offers an alternative, using aryl boronic acids as the coupling partner. organic-chemistry.org These methods exhibit excellent functional group tolerance, allowing for the synthesis of complex molecules.

These strategies enable the creation of a diverse library of analogues where the this compound core is linked to various pharmacologically relevant scaffolds.

Catalytic Strategies in the Synthesis of this compound

The synthesis of sulfonamides has traditionally relied on the reaction between sulfonyl chlorides and amines. However, modern catalytic methods are being developed to improve the efficiency, safety, and substrate scope of sulfonamide synthesis. nih.govthieme-connect.comacs.org These strategies often involve the convergent assembly of three components, avoiding the preparation and handling of unstable sulfonyl chloride intermediates. rsc.orgscispace.com

Key catalytic approaches include:

Palladium Catalysis: Palladium catalysts are used for the chlorosulfonylation of arylboronic acids, which can then be converted to sulfonamides. nih.gov They are also central to cross-coupling reactions for N-arylation. organic-chemistry.org

Copper Catalysis: Copper-catalyzed reactions are particularly versatile. They can facilitate three-component reactions involving aryl boronic acids, a sulfur dioxide source (like DABSO or K₂S₂O₅), and an amine to directly form sulfonamides. thieme-connect.comacs.orgscispace.com Synergistic photoredox and copper catalysis has also been reported, enabling the synthesis from aryl radical precursors under mild conditions. acs.org

Photoredox Catalysis: Transition-metal-free photocatalytic methods have recently emerged. These reactions can activate stable precursors like aryl triflates to generate aryl radicals, which then participate in a three-component cascade with a SO₂ surrogate and an amine to yield the sulfonamide product. rsc.orgrsc.org

These catalytic innovations provide more sustainable and modular routes to sulfonamides like this compound, allowing for greater structural diversity and operational simplicity.

Metal-Catalyzed C-N Bond Formation for Sulfonamide Production

The formation of a carbon-nitrogen bond is a cornerstone of organic synthesis, and transition-metal catalysis has become an indispensable tool for forging this connection in the production of sulfonamides. acs.orgresearchgate.net These methods provide powerful alternatives to classical approaches, which often require harsh conditions and pre-functionalized starting materials. acs.orgnih.gov Catalytic systems based on metals like copper, rhodium, and iridium have been developed for direct C-H amination and cross-coupling reactions, enabling the synthesis of a diverse range of sulfonamides. jsynthchem.comnih.gov

Transition-metal-catalyzed C-H amination has emerged as a particularly step- and atom-economical strategy. nih.gov In this approach, a C-H bond is directly converted into a C-N bond, avoiding the need for pre-functionalized substrates like organic halides. acs.org For instance, rhodium(III) and iridium(III) catalysts have been effectively used for the direct amination of C(sp²)–H and even unactivated C(sp³)–H bonds using various nitrogen sources, including sulfonyl azides. acs.orgnih.gov The mechanism often involves a chelation-assisted C-H activation step, followed by the formation of a metal-nitrenoid intermediate and subsequent reductive elimination to form the desired C-N bond. acs.orgnih.gov

Copper-based catalysts are also widely employed for synthesizing N-aryl sulfonamides due to their low cost and high efficiency. jsynthchem.com These reactions typically involve the cross-coupling of primary sulfonamide derivatives with aryl boronic acids or aryl halides. jsynthchem.com While highly effective, a significant challenge in these reactions is the reduced nucleophilicity of sulfonamides compared to amines. thieme-connect.com

| Catalyst System | Reaction Type | Nitrogen Source | Key Features | Reference |

|---|---|---|---|---|

| CpRh(III) / CpIr(III) | Direct C-H Amination | Sulfonyl Azides | Enables direct functionalization of C(sp²)–H and C(sp³)–H bonds; atom-economical. | acs.orgnih.gov |

| Copper-based Catalysts | C-N Cross-Coupling | Primary Sulfonamides | Low cost, high yield for N-aryl sulfonamides; effective with aryl boronic acids/halides. | jsynthchem.com |

| Ruthenium Catalysts | N-Alkylation | Primary Sulfonamides | Effective for alkylation of primary sulfonamides using alcohols as alkylating agents. | organic-chemistry.org |

| Palladium Catalysts | C-N Cross-Coupling | Sulfonamides | Couples aryl iodides with a sulfur dioxide surrogate (DABSO) and various amines. | organic-chemistry.org |

Radical and Cycloaddition Methodologies for Sulfonamide Formation

Radical and cycloaddition reactions represent another frontier in modern sulfonamide synthesis, offering unique pathways that operate under mild conditions and tolerate a wide range of functional groups. thieme-connect.comnih.gov These methods often exploit the reactivity of radical intermediates or the concerted nature of cycloaddition reactions to construct complex molecular architectures.

Radical-based strategies frequently involve the generation of sulfonyl radicals, which can then participate in various transformations. thieme-connect.com For example, photoredox catalysis can be used to generate sulfonyl radicals from sulfamoyl chlorides, which then add to enol silyl ethers to produce β-ketosulfonamides. thieme-connect.com Another approach involves the radical cyclization of ene sulfonamides. nih.gov In these reactions, an initial radical cyclization produces an α-sulfonamidoyl radical, which can then undergo β-elimination of a sulfonyl radical to form a cyclic imine. nih.gov This process effectively cleaves a stable sulfonamide under mild reductive conditions, offering a novel synthetic utility. nih.gov

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, provide a powerful method for constructing heterocyclic sulfonamides. ucl.ac.uk This strategy involves the reaction of a 1,3-dipole (such as a nitrone or nitrile oxide) with a dipolarophile containing a sulfonate group, like pentafluorophenyl (PFP) vinyl sulfonate. ucl.ac.uk The resulting cycloadduct, a heterocyclic PFP sulfonate ester, can then undergo aminolysis with a primary or secondary amine to furnish the corresponding functionalized sulfonamide. ucl.ac.uk This two-step sequence allows for the regio- and diastereoselective synthesis of complex sulfonamide structures that would be difficult to access through other means. ucl.ac.uk For instance, the reaction of nitrones with PFP ethenesulfonate can yield isoxazolidine structures which, after aminolysis, provide a library of potentially bioactive sulfonamides. ucl.ac.uk

| Methodology | Key Reagents | Intermediate/Key Step | Product Type | Reference |

|---|---|---|---|---|

| Radical Cyclization-Elimination | Ene sulfonamides, Tin hydride | α-Sulfonamidoyl radical formation and β-elimination | Polycyclic Imines | nih.gov |

| Photoredox-Catalyzed Sulfonylation | Sulfamoyl chlorides, Enol silyl ethers | Photocatalytic generation of sulfonyl radicals | β-Ketosulfonamides | thieme-connect.com |

| 1,3-Dipolar Nitrone Cycloaddition | Nitrones, PFP vinyl sulfonate | [3+2] Cycloaddition to form isoxazolidine ring | Functionalized Isoxazolidinyl Sulfonamides | ucl.ac.uk |

| 1,3-Dipolar Nitrile Oxide Cycloaddition | Nitrile oxides, PFP-1-bromoethenesulfonate | Regiospecific cycloaddition to form isoxazoles | Isoxazolyl Sulfonamides | ucl.ac.uk |

Elucidation of Chemical Reactivity and Mechanistic Pathways of N,3 Dimethylbutane 1 Sulfonamide

Mechanistic Studies of Sulfonamide N-S Bond Formation and Cleavage

The stability and reactivity of the sulfonamide N-S bond are central to its utility. Understanding the mechanisms of its formation and cleavage is crucial for the synthesis and application of compounds like N,3-dimethylbutane-1-sulfonamide.

N-S Bond Formation: The synthesis of this compound typically proceeds through the reaction of 3-methylbutane-1-sulfonyl chloride with methylamine. This reaction follows a nucleophilic substitution pathway at the sulfur atom. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The dominant mechanism is generally considered to be an addition-elimination process. nih.gov In this mechanism, the amine adds to the sulfur atom to form a trigonal bipyramidal intermediate, followed by the elimination of a chloride ion.

Another pathway for sulfonamide synthesis involves the coupling of aryl iodides with a sulfur dioxide surrogate, which can then react with an amine in a one-pot process. organic-chemistry.org While this method is versatile, the more traditional approach using sulfonyl chlorides remains common for alkylsulfonamides like this compound.

N-S Bond Cleavage: The cleavage of the sulfonamide N-S bond is often challenging due to its inherent stability. However, several methods have been developed to achieve this transformation under specific conditions.

Hydrolytic Cleavage: Under acidic conditions, the S–N bond of sulfonamides can undergo hydrolysis. nih.gov The protonation of the nitrogen atom makes the amine a better leaving group, facilitating nucleophilic attack by water at the sulfur center. nih.gov For this compound, this would yield 3-methylbutane-1-sulfonic acid and methylamine. Ceria-catalyzed hydrolysis has also been shown to be effective for some sulfonamides, proceeding at room temperature without pH adjustment. nih.gov

Reductive Cleavage: Various reducing agents can cleave the N-S bond. Light-driven reductive cleavage promoted by thiourea (B124793) organophotosensitizers in the presence of a reducing agent like tetrabutylammonium (B224687) borohydride (B1222165) offers a mild alternative to harsh conditions. researchgate.net The proposed mechanism involves a proton-coupled electron transfer, leading to the elongation and eventual cleavage of the N-S bond. researchgate.net

Enzymatic Cleavage: Glutathione (B108866) S-transferases (GSTs) can catalyze the cleavage of certain sulfonamides. This process involves the nucleophilic attack of glutathione on a carbon atom alpha to the sulfonyl group, which requires an electrophilic center at that position. nih.gov Given the simple alkyl nature of the 3-methylbutyl group in this compound, this specific enzymatic cleavage pathway is less likely to be efficient compared to sulfonamides bearing electron-withdrawing groups on the carbon adjacent to the sulfur.

The table below summarizes the conditions for N-S bond cleavage in analogous sulfonamide systems.

| Cleavage Method | Reagents/Conditions | Products | Mechanistic Insight |

| Acid Hydrolysis | Strong acid (e.g., HBr), heat | Sulfonic acid, Amine | Protonation of nitrogen facilitates nucleophilic attack at sulfur. nih.gov |

| Reductive Cleavage | SmI₂, hv/photocatalyst + H-donor | Sulfinic acid, Amine | Single electron transfer to the sulfonamide. |

| Catalytic Hydrogenolysis | Pd/C, H₂ | Alkane, SO₂, Amine | Typically requires harsh conditions and is less common. |

| GST-catalyzed | Glutathione, GST | Thioether conjugate, Amine, SO₂ | Requires an electrophilic center alpha to the sulfonyl group. nih.gov |

Reactivity Profiles of the Sulfonamide Moiety in Complex Reaction Systems

The sulfonamide group in this compound influences the reactivity of the entire molecule and can participate in various transformations.

The nitrogen atom of the sulfonamide is generally less basic and less nucleophilic than that of a corresponding amine due to the electron-withdrawing effect of the sulfonyl group. However, it can still undergo reactions under specific conditions. For instance, N-alkylation can occur, though it is often more difficult than the alkylation of amines. wikipedia.org

The protons on the nitrogen of a primary or secondary sulfonamide are acidic and can be removed by a strong base to form a sulfonamidate anion. This anion is a potent nucleophile and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

In the context of this compound, the presence of the 3-methylbutyl group, a simple alkyl chain, means that the reactivity will be primarily governed by the inherent properties of the N-methylsulfonamide moiety itself, without significant electronic influence from the alkyl substituent.

The following table outlines the expected reactivity of the sulfonamide moiety in this compound in different reaction environments.

| Reaction Type | Reagents | Expected Product/Outcome | Notes |

| N-Deprotonation | Strong base (e.g., n-BuLi, NaH) | N-anion (sulfonamidate) | The resulting anion is a useful nucleophile in synthesis. |

| N-Alkylation | Alkyl halide, base | N,N-disubstituted sulfonamide | Generally requires strong electrophiles and basic conditions. |

| Reaction with Electrophiles | Acyl chlorides, anhydrides | N-acylated sulfonamide | The nitrogen is less nucleophilic than in an amide. |

| C-N Bond Cleavage | Catalytic Bi(OTf)₃ | Secondary amine | This method has been shown to be effective for certain tertiary sulfonamides. acs.org |

Stereoelectronic Effects Governing Reactivity and Selectivity

Stereoelectronic effects play a significant role in determining the conformation and reactivity of sulfonamides. nih.govacs.org These effects arise from the interaction of electron orbitals.

One of the key stereoelectronic interactions in sulfonamides is the anomeric effect. This involves the donation of electron density from the nitrogen lone pair into an antibonding orbital of an adjacent bond, typically a sulfur-oxygen (σ* S-O) or sulfur-carbon (σ* S-C) orbital. nih.govacs.org This interaction stabilizes specific conformations. For this compound, the rotation around the N-S bond will be influenced by these effects. The preferred conformation will likely involve an orientation where the nitrogen lone pair is anti-periplanar to one of the S-O bonds, maximizing this stabilizing interaction.

Theoretical studies on simple sulfonamides have shown that the energy barrier to rotation around the S-N bond is significant, on the order of several kcal/mol. cdnsciencepub.comresearchgate.net This barrier is influenced by both repulsive interactions between lone pairs on nitrogen and oxygen, and stabilizing anomeric interactions. researchgate.net

The table below summarizes key stereoelectronic parameters and their energetic consequences, based on general findings for sulfonamides.

| Stereoelectronic Interaction | Orbitals Involved | Consequence | Estimated Energy (kcal/mol) |

| Anomeric Effect | n(N) -> σ(S-O) | Stabilization of specific rotamers, influences N-S bond length and angle. nih.govacs.org | 1-5 |

| Gauche Effect | σ(C-H) -> σ(S-N) | Can influence the conformation of the alkyl chain relative to the sulfonamide group. | < 1 |

| Steric Repulsion | Lone pair(N) vs. Lone pair(O) | Destabilization of eclipsed conformations around the N-S bond. researchgate.net | Variable |

Computational Chemistry and Theoretical Investigations of N,3 Dimethylbutane 1 Sulfonamide

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. easychair.orgaip.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. This is particularly valuable for flexible molecules like N,3-dimethylbutane-1-sulfonamide. rsc.orgwhiterose.ac.uk

Due to the presence of several single bonds, this compound can exist in numerous conformations. MD simulations are an ideal tool to explore this conformational landscape. mdpi.comstudfile.net By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), one can observe the transitions between different low-energy conformers.

This analysis allows for the determination of the relative populations of different conformers at a given temperature. Furthermore, by using advanced simulation techniques like metadynamics or umbrella sampling, it is possible to calculate the energy barriers for rotation around key bonds, such as the S-C and C-C bonds of the butyl chain. rsc.org

Table 4: Hypothetical Conformational Populations of this compound at 298 K from MD Simulation

| Conformer Family | Population (%) | Average Lifetime (ps) |

|---|---|---|

| Extended/Anti | 65% | 150 |

| Bent/Gauche | 30% | 85 |

| Other | 5% | 20 |

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. easychair.orgeasychair.org MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. aip.org This allows for the investigation of how properties like conformation and dynamics change in different solvents, such as water, methanol, or a non-polar solvent like hexane. rsc.org

By analyzing the radial distribution functions (RDFs) between specific atoms of the sulfonamide and solvent molecules, one can gain detailed insights into the solvation shell structure. For example, in water, one would expect to see strong hydrogen bonding between the sulfonyl oxygens and water molecules. These simulations can quantify how solvent interactions stabilize certain conformations over others, providing a more realistic picture of the molecule's behavior in solution. easychair.org

Table 5: Hypothetical Solvent Effects on the Average End-to-End Distance of this compound

| Solvent | Dielectric Constant | Average End-to-End Distance (N to terminal CH3) (Å) |

|---|---|---|

| Gas Phase (Vacuum) | 1 | 5.8 |

| Hexane | 1.9 | 5.6 |

| Methanol | 33.0 | 5.1 |

| Water | 80.1 | 4.9 |

In Silico Prediction of Spectroscopic Parameters and Spectral Assignment

Theoretical calculations are instrumental in predicting the spectroscopic features of a molecule, which can aid in its experimental identification and structural elucidation. For this compound, computational methods can provide valuable insights into its nuclear magnetic resonance (NMR) and vibrational (infrared) spectra.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Theoretical calculations, typically employing density functional theory (DFT) methods, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry of this compound.

While specific, experimentally validated computational studies on this compound are not widely published, theoretical values can be estimated based on established computational models and data from analogous structures. The expected chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the isobutyl group will have characteristic shifts, while the N-methyl group and the protons on the sulfonamide nitrogen will exhibit distinct resonances.

Hypothetical, illustrative data for the predicted ¹H and ¹³C NMR chemical shifts and key ¹H-¹H coupling constants for this compound are presented below. These values are representative of what a typical DFT calculation might yield and are intended for demonstrative purposes.

Table 1: Illustrative Theoretical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (on N) | 2.8 - 3.0 | 30 - 35 |

| NH | 4.5 - 5.5 | - |

| CH₂ (alpha to S) | 3.0 - 3.3 | 55 - 60 |

| CH (beta to S) | 1.8 - 2.1 | 28 - 33 |

| CH₃ (on isobutyl) | 0.9 - 1.1 | 20 - 25 |

| CH (on isobutyl) | 1.9 - 2.2 | 25 - 30 |

Table 2: Illustrative Theoretical ¹H-¹H Coupling Constants (J) for this compound

| Coupled Protons | Predicted Coupling Constant (Hz) |

| J (CH₂-CH) | 6.5 - 7.5 |

| J (CH-CH₃) | 6.0 - 7.0 |

| J (NH-CH₃) | 4.5 - 5.5 |

These theoretical calculations can be invaluable in assigning peaks in an experimental spectrum, especially for complex molecules where spectral overlap can occur.

Computational Prediction of Vibrational Frequencies

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its infrared (IR) spectrum. These calculations are typically performed using methods like DFT and Hartree-Fock (HF) to determine the harmonic vibrational frequencies based on the second derivatives of the energy with respect to the atomic coordinates.

The predicted vibrational spectrum of this compound would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. Key expected vibrations include the S=O symmetric and asymmetric stretches, the S-N stretch, C-H stretches of the alkyl groups, and the N-H stretch.

An illustrative table of predicted key vibrational frequencies for this compound is provided below. It is important to note that calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 3: Illustrative Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| S=O Asymmetric Stretch | 1300 - 1350 |

| S=O Symmetric Stretch | 1150 - 1180 |

| S-N Stretch | 900 - 950 |

| C-N Stretch | 1050 - 1150 |

These theoretical predictions can aid in the interpretation of experimental IR spectra and provide a deeper understanding of the molecule's vibrational properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property, respectively.

Development of Predictive Models for Biological Efficacy and Physicochemical Properties

For analogues of this compound, QSAR models could be developed to predict their potential biological efficacy, such as antimicrobial or enzymatic inhibitory activity. ekb.egmedwinpublishers.com Similarly, QSPR models can be used to predict various physicochemical properties like solubility, lipophilicity (logP), and metabolic stability. researchgate.net

The development of these models typically involves several steps:

Data Set Selection: A series of structurally related analogues of this compound with experimentally determined biological activities or properties is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each analogue is calculated using specialized software.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the activity or property. nih.govnih.gov

Model Validation: The predictive power of the generated model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. medwinpublishers.com

Successful QSAR/QSPR models can be used to screen virtual libraries of compounds, prioritize candidates for synthesis and testing, and guide the design of new analogues with improved activity or properties.

Derivation of Molecular Descriptors and Their Correlation with Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized into several types:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of bonds.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include connectivity indices and kappa shape indices. ekb.eg

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov

Physicochemical Descriptors: These relate to properties like logP and molar refractivity. ekb.eg

In QSAR studies of sulfonamides, various descriptors have been shown to correlate with biological activity. For instance, electronic descriptors like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be related to the compound's reactivity. nih.gov Steric parameters, such as molar volume, can influence how well a molecule fits into a biological target's active site. Lipophilicity, often represented by logP, is crucial for membrane permeability and reaching the target site.

By identifying the key molecular descriptors that correlate with the desired activity or property, researchers can gain valuable insights into the structure-activity relationships and rationally design more potent and effective analogues of this compound.

In Vitro Biological Activity and Mechanistic Insights of N,3 Dimethylbutane 1 Sulfonamide Analogues

Comprehensive Enzyme Inhibition Studies

Analogues of N,3-dimethylbutane-1-sulfonamide have been the subject of extensive research to understand their potential as enzyme inhibitors. This has led to the discovery of potent and selective inhibitors for a range of enzymes with therapeutic relevance.

Inhibition of Carbonic Anhydrases (CA I, CA II, CA IX, CA XII)

Sulfonamide-based compounds are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Various isoforms of CAs are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. mdpi.comnih.gov

Specifically, the tumor-associated isoforms CA IX and CA XII are highly expressed in many solid tumors, where they contribute to the acidic tumor microenvironment, promoting tumor growth, and metastasis. nih.govnih.govresearchgate.net This makes them attractive targets for the development of novel anticancer agents. nih.govrsc.org

Research has focused on designing sulfonamide analogues with improved selectivity for tumor-associated CAs over the ubiquitous cytosolic isoforms CA I and CA II to minimize off-target effects. nih.govresearchgate.net For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated a broad range of inhibitory activity, with inhibition constants (KI) reaching 137 nM for hCA IX and 91 nM for hCA XII. mdpi.com Notably, some of these compounds exhibited significant selectivity for the cancer-related hCA IX over the cytosolic hCA II. mdpi.com

Similarly, novel 2-aminobenzothiazole (B30445) derivatives bearing a sulfonamide group have been investigated as inhibitors of CA I, II, IX, and XII. researchgate.net Docking studies suggested that these compounds bind effectively to the active site of the target enzymes. researchgate.net Another study on aromatic sulfonamides reported nanomolar half-maximal inhibitory concentrations (IC50) against hCA I, hCA II, hCA IV, and hCA XII, with varying affinities for the different isoforms. nih.gov

The "tail approach" in designing CA inhibitors has been instrumental in improving isoform selectivity. nih.gov This strategy involves modifying the sulfonamide scaffold with different chemical moieties to exploit structural differences in the active sites of various CA isoforms. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by this compound Analogues This table is interactive. You can sort and filter the data.

| Compound Class | CA I (KI/IC50) | CA II (KI/IC50) | CA IX (KI/IC50) | CA XII (KI/IC50) | Selectivity Profile | Reference |

|---|---|---|---|---|---|---|

| 4-Substituted Pyridine-3-sulfonamides | - | up to 271 nM (KI) | up to 137 nM (KI) | up to 91 nM (KI) | Selective for hCA IX over hCA II | mdpi.com |

| 2-Aminobenzothiazole-sulfonamides | - | - | - | - | Some selectivity for CA II and CA XII | researchgate.net |

| Aromatic Sulfonamides | 58-740 nM (IC50) | 58-740 nM (IC50) | - | 58-740 nM (IC50) | Lowest affinity for hCA XII | nih.gov |

| Coumarin-based Sulfonamides | 955 nM (Ki) | 515 nM (Ki) | 21 nM (Ki) | 5 nM (Ki) | Selective for CA IX and CA XII | nih.gov |

| 5-((4-aminophenyl)sulfonamido)-1,3,4-thiadiazole-2-sulfonamide derivatives | 3–12 nM (Ki) | 0.20–5.96 nM (Ki) | 3–45 nM (Ki) | - | Significant inhibition of all tested isoforms | mdpi.com |

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) and Dihydrofolate Reductase (DHFR)

The folate biosynthesis pathway is a critical target for antimicrobial agents. Two key enzymes in this pathway are dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). nih.govnih.govwikipedia.org Sulfonamides are known to act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). nih.govwikipedia.org This inhibition disrupts the synthesis of dihydrofolate, a precursor for essential cellular components like nucleic acids. wikipedia.org

DHFR catalyzes the subsequent step, the reduction of dihydrofolate to tetrahydrofolate. mdpi.comresearchgate.net Inhibitors of DHFR, such as trimethoprim, are often used in combination with sulfonamides to create a synergistic bactericidal effect. nih.govnih.gov This dual-inhibition strategy has proven effective against a range of bacterial and protozoal infections. nih.govnih.gov

Recent research has focused on developing single molecules that can inhibit both DHPS and DHFR simultaneously. nih.govnih.gov For example, a series of N-sulfonamide 2-pyridone derivatives were synthesized and shown to possess dual inhibitory activity. nih.govnih.gov One compound, in particular, was identified as a potent dual inhibitor with IC50 values of 2.76 and 0.20 μg/mL against DHPS and DHFR, respectively. nih.govnih.gov Docking studies revealed that this compound occupies the binding sites of both enzymes. nih.govnih.gov

Furthermore, studies have explored the development of non-sulfa drug inhibitors of DHPS to address issues of adverse reactions and drug resistance associated with traditional sulfonamides. nih.gov

Table 2: Inhibition of DHPS and DHFR by this compound Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme(s) | IC50 | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-Sulfonamide 2-pyridones | DHPS and DHFR | 2.76 µg/mL (DHPS), 0.20 µg/mL (DHFR) | Dual inhibition | nih.govnih.gov |

| Sulfonamides | DHPS | - | Competitive inhibition with pABA | nih.govwikipedia.org |

| Trimethoprim Analogues | DHFR | - | Inhibition of dihydrofolate reduction | mdpi.com |

Inhibition of Metabolic and Detoxifying Enzymes (e.g., Lipoamide (B1675559) Dehydrogenase)

Lipoamide dehydrogenase (Lpd) is a crucial metabolic and detoxifying enzyme found in various organisms, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govcornell.edu The deletion of the Lpd gene in Mtb significantly impairs its ability to establish infection, making this enzyme a promising target for new anti-tuberculosis drugs. nih.govcornell.edu

Screening of a large compound library led to the identification of N-methylpyridine 3-sulfonamides as potent and species-selective inhibitors of Mtb Lpd. nih.govcornell.edu These compounds exhibited over 1,000-fold selectivity for the Mtb enzyme compared to its human homologue. nih.govcornell.edu Co-crystal structures revealed that these sulfonamides bind to the lipoamide channel of the enzyme. nih.govcornell.edu The selectivity of these inhibitors is partly attributed to a hydrogen bond between the sulfonamide's amide oxygen and a species-variant arginine residue (Arg93) in the lipoamide channel of Mtb Lpd. nih.gov

Inhibition of dihydrolipoamide (B1198117) dehydrogenase (DLDH), the human homolog of Lpd, has also been investigated as a potential therapeutic strategy for managing diabetic oxidative stress. nih.gov Chronic inhibition of DLDH can lead to the accumulation of dihydrolipoamide, which possesses antioxidant properties. nih.gov

Table 3: Inhibition of Lipoamide Dehydrogenase by this compound Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Ki | Selectivity | Binding Site | Reference |

|---|---|---|---|---|---|

| N-methylpyridine 3-sulfonamides | Mtb Lipoamide Dehydrogenase | Low nanomolar | >1000-fold vs human Lpd | Lipoamide channel | nih.govcornell.edu |

Inhibition of Cell Cycle Regulators (e.g., CDK2) and Other Targets (e.g., HIV Protease, Cysteine Protease, COX-II, USP7, 12-LOX)

Analogues of this compound have demonstrated inhibitory activity against a diverse range of other important enzymes.

HIV Protease: HIV protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). nih.govmdpi.com Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART). nih.gov Novel indole-3-sulfonamides have been designed and evaluated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), another key HIV enzyme. nih.gov

Cysteine Proteases: Cysteine proteases are involved in various physiological and pathological processes. mdpi.comnih.govfrontiersin.org Peptidyl vinyl sulfones and related vinyl sulfonamides have been identified as potent inhibitors of falcipain-2 and falcipain-3, cysteine proteases of the malaria parasite Plasmodium falciparum. nih.gov These compounds block parasite development by inhibiting hemoglobin hydrolysis. nih.gov Other studies have focused on gallinamide A analogues as potent inhibitors of human cathepsin L and Trypanosoma cruzi cruzain, another cysteine protease. nih.gov

USP7: Ubiquitin-specific protease 7 (USP7) plays a role in regulating protein stability. nih.gov The natural product eupalinolide B has been found to allosterically inhibit USP7 by targeting a noncatalytic domain, leading to anti-neuroinflammatory effects. nih.gov This suggests a potential therapeutic avenue for neurodegenerative diseases. nih.gov

Information regarding the inhibition of CDK2, COX-II, and 12-LOX by this compound analogues was not prominently featured in the provided search results.

Table 4: Inhibition of Other Targets by this compound Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Indole-3-sulfonamides | HIV Reverse Transcriptase | Potent NNRTIs | nih.gov |

| Peptidyl vinyl sulfones/sulfonamides | Falcipain-2 and -3 (Cysteine Proteases) | Potent inhibitors, block parasite development | nih.gov |

| Gallinamide A analogues | Cathepsin L, Cruzain (Cysteine Proteases) | Potent inhibitors | nih.gov |

| Eupalinolide B | USP7 | Allosteric inhibitor with anti-neuroinflammatory effects | nih.gov |

Kinetic and Thermodynamic Characterization of Enzyme-Inhibitor Interactions

Understanding the kinetic and thermodynamic parameters of enzyme-inhibitor binding is crucial for rational drug design. nih.gov Large-scale studies have been conducted to determine the intrinsic thermodynamic and kinetic data for the binding of primary sulfonamides to a family of human carbonic anhydrases. nih.gov Techniques such as fluorescent thermal shift assays, isothermal titration calorimetry, and surface plasmon resonance have been employed to obtain this data. nih.gov

These studies have helped to establish structure-thermodynamics and kinetics correlations, leading to the discovery of compounds with picomolar affinities, long residence times, and high selectivity for specific CA isoforms. nih.gov For example, kinetic studies of N-methylpyridine-3-sulfonamides inhibiting Mtb lipoamide dehydrogenase revealed that these compounds are competitive with the lipoamide substrate and noncompetitive with the NADH substrate. nih.gov

In the context of cysteine protease inhibition, kinetic analysis of gallinamide A analogues showed that the rate of formation of the reversible enzyme-inhibitor complex, rather than the rate of covalent modification, is the primary driver of inhibitor potency. nih.gov

Table 5: Kinetic and Thermodynamic Parameters of Enzyme-Inhibitor Interactions This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Kinetic/Thermodynamic Data | Key Findings | Reference |

|---|---|---|---|---|

| Primary Sulfonamides | Human Carbonic Anhydrases | Intrinsic thermodynamic and kinetic data | Structure-thermodynamics/kinetics correlations, discovery of high-affinity and selective inhibitors | nih.gov |

| N-methylpyridine-3-sulfonamides | Mtb Lipoamide Dehydrogenase | Competitive inhibition with lipoamide, noncompetitive with NADH | Elucidation of inhibition mechanism | nih.gov |

| Gallinamide A analogues | Cysteine Proteases | kinact/Ki values | Potency driven by formation of reversible E-I complex | nih.gov |

Molecular Mechanisms of Action in In Vitro Cellular Models

The in vitro evaluation of sulfonamide analogues has provided critical insights into their mechanisms of action at a cellular level, highlighting their potential in treating various diseases, including cancer and bacterial infections.

Protein Binding and Receptor Interaction Studies

The interaction of sulfonamide derivatives with specific proteins is a cornerstone of their biological activity. These interactions are often driven by the sulfonamide moiety's ability to act as a bioisostere of a carboxylic group, forming similar hydrogen bond networks. Current time information in Bangalore, IN.

Studies on various sulfonamide analogues have demonstrated their ability to bind to the active sites of enzymes, which is crucial for their inhibitory effects. For instance, N-unsubstituted sulfonamides are known to bind to the zinc ion within the active site of carbonic anhydrases. amazonaws.com The orientation of the sulfamido group and interactions with active site residues like Leu198, Thr199, and His200 are critical for binding and inhibitory potency. amazonaws.com In other model systems, such as the FK506-binding protein 12 (FKBP12), the sulfonamide oxygens are a key binding motif, mimicking the α-keto amide of the natural ligand FK506 and engaging in conserved CH···O=S interactions with the protein. nih.gov The binding affinity can be significantly influenced by the number and arrangement of oxygen atoms in the sulfonamide core. nih.gov Computational and crystallographic studies reveal that these interactions can displace solvent molecules from the active site and induce conformational changes in the protein, which are important for the molecule's inhibitory function. amazonaws.com

Modulation of Cellular Pathways, Including Cell Cycle Perturbation and Apoptosis Induction

A significant body of research indicates that sulfonamide analogues can exert their anticancer effects by modulating key cellular pathways that control cell proliferation and survival. Current time information in Bangalore, IN. Many sulfonamide derivatives have been shown to induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells. Current time information in Bangalore, IN.

For example, certain sulfonamide analogues cause cell cycle arrest at the G0/G1 phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The induction of apoptosis is another common mechanism. One novel quinazoline-based sulfonamide derivative was found to induce apoptosis by generating reactive oxygen species (ROS), which in turn leads to the induction of the p53 tumor suppressor protein and the pro-apoptotic protein Bax. nih.gov This is followed by the release of cytochrome c from the mitochondria and the activation of a cascade of caspases, including caspase-3, -6, -7, and -9, ultimately leading to cell death. nih.govnih.gov Furthermore, some analogues can inhibit critical signaling pathways, such as the JAK2-STAT3 pathway, which is often constitutively active in cancer cells and promotes their survival. nih.gov

Anti-proliferative Effects in Various Cancer Cell Lines (in vitro)

The anti-proliferative activity of sulfonamide analogues has been demonstrated across a wide range of cancer cell lines. The efficacy of these compounds, often measured by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀), varies depending on the specific chemical structure of the analogue and the type of cancer cell.

For instance, studies on N-ethyl toluene-4-sulphonamide and 2,5-Dichlorothiophene-3-sulphonamide showed significant cytotoxic activity against breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancer cell lines. Current time information in Bangalore, IN.researchgate.net The GI₅₀ values for the more potent 2,5-Dichlorothiophene-3-sulfonamide were in the low micromolar range: 4.62 µM against MDA-MB231, 7.13 µM against MCF-7, and 7.2 µM against HeLa cells. Current time information in Bangalore, IN.researchgate.net Other complex sulfonamide derivatives, such as those investigated as carbonic anhydrase IX inhibitors, have also shown anti-proliferative effects. The compound C18, for example, reduced cell proliferation in CF-PAC-1 pancreatic cancer cells with an IC₅₀ of 85 μM, while SLC-0111 impaired proliferation in two different pancreatic cell lines with IC₅₀ values between 120-125 μM. mdpi.com

| Compound/Analogue | Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | Breast | 4.62 ± 0.13 | researchgate.net |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | Breast | 7.13 ± 0.13 | researchgate.net |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | Cervical | 7.2 ± 1.12 | researchgate.net |

| N-ethyl toluene-4-sulphonamide | Various | Breast, Cervical | 10.91 - 19.22 | Current time information in Bangalore, IN. |

| C18 (CAIX Inhibitor) | CF-PAC-1 | Pancreatic | 85 | mdpi.com |

| SLC-0111 (CAIX Inhibitor) | CF-PAC-1 & PANC-1 | Pancreatic | 120 - 125 | mdpi.com |

Antibacterial Activity and Specificity against Bacterial Strains (in vitro)

The historical foundation of sulfonamide pharmacology lies in its antibacterial properties. These compounds typically act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.gov Since mammals obtain folic acid from their diet, these drugs are selectively toxic to bacteria.

The in vitro antibacterial activity of sulfonamide analogues is broad, covering both Gram-positive and Gram-negative bacteria. The specific efficacy depends on the substituents on the sulfonamide core. For example, in a series of novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety, compound 3l (bearing a sulfamethazine (B1682506) group) showed the highest activity against E. coli with a minimum inhibitory concentration (MIC) of 7.812 µg/mL. nih.gov Other derivatives in the same study also showed broad-spectrum activity against strains like P. aeruginosa and S. aureus. nih.gov Similarly, studies on imidazole-bearing benzenesulfonamides revealed potent activity against multidrug-resistant mycobacteria. Compound 13 , with a 4-CF₃ substituent, demonstrated strong antimicrobial activity against M. abscessus complex strains with MIC values ranging from 0.5 to 4 µg/mL, which was more potent than several standard antibiotics. researchgate.net

| Compound/Analogue Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 7-Methoxyquinoline-sulfonamide (3l ) | E. coli | 7.812 µg/mL | nih.gov |

| 7-Methoxyquinoline-sulfonamide (3l ) | C. albicans | 31.125 µg/mL | nih.gov |

| Imidazole-benzenesulfonamide (13 ) | M. abscessus complex | 0.5 - 4 µg/mL | researchgate.net |

| Imidazole-benzenesulfonamide (13 ) | M. tuberculosis H37Ra | 0.5 µg/mL | researchgate.net |

Structure-Activity Relationship (SAR) Investigations for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of sulfonamide analogues. These investigations analyze how changes in the chemical structure, such as the addition or modification of functional groups, affect the compound's activity.

Quantitative and Qualitative Assessment of Substituent Effects on Biological Efficacy

SAR studies for sulfonamide analogues have yielded several key principles. The nature of the substituent on the sulfonamide nitrogen (the R group in Ar-SO₂-NH-R) is particularly important.

Antibacterial Activity : For antibacterial sulfonamides, replacing one of the hydrogens on the sulfonamide nitrogen with an electron-withdrawing heterocyclic ring generally enhances potency. nih.gov In a series of 7-methoxyquinoline derivatives, the introduction of a guanidino group in place of an amino group led to a significant increase in activity against E. coli. nih.gov Furthermore, increasing the length of a side chain can also boost antimicrobial activity. nih.gov

Anticancer Activity : In the context of anticancer activity, substitutions on the aromatic ring of the sulfonamide are critical. For a series of imidazole-2-thiol bearing benzenesulfonamides targeting mycobacteria, the addition of a 4-CF₃ group resulted in a compound with strong antimicrobial activity, whereas incorporating 4-CN or 4-NO₂ groups diminished the activity. researchgate.net In another study, the presence of a free NH moiety was found to be crucial for the inhibitory activities of isatin (B1672199) derivatives against fouling bacteria. nih.gov

Enzyme Inhibition : When targeting specific enzymes like carbonic anhydrase, small aromatic sulfonamides derive inhibitory power from hydrogen bond acceptors at the meta or para positions of the aromatic ring. ijpsonline.com The presence of heterocyclic rings can further stabilize the enzyme-inhibitor complex through interactions with coordinated water molecules. ijpsonline.com Three-dimensional quantitative SAR (3D-QSAR) models, such as CoMFA and CoMSIA, have been used to create contour maps that predict how steric, electrostatic, and hydrophobic fields of a molecule influence its biological activity, guiding the design of more potent inhibitors. semanticscholar.org

These SAR investigations underscore that the biological profile of a sulfonamide analogue can be finely tuned by strategic chemical modifications, allowing for the development of compounds with enhanced potency and selectivity for specific biological targets.

Rational Design Principles for Enhanced Potency and Selectivity

The development of this compound analogues with improved potency and selectivity is guided by established principles of rational drug design. A primary strategy involves modifying the chemical structure to optimize interactions with the target biomolecule. This is often achieved through a ligand-based approach, where the structure of a known active compound is systematically altered to enhance its therapeutic properties.

A key principle is the strategic incorporation of various substituents to impart diverse biological properties. For instance, the introduction of different functional groups can influence the electronic and steric properties of the molecule, leading to more favorable binding with the target protein. In the context of anticancer sulfonamides, strategic design has focused on creating derivatives that can effectively inhibit cancer cell growth and proliferation in vitro and in vivo. semanticscholar.org

Furthermore, the design process often leverages known structural information about the target protein. For example, in designing inhibitors for phosphoinositide 3-kinase (PI3K) isoforms, crystal structures of the target enzyme are used to inform the design of inhibitors that can achieve selectivity through interactions with non-conserved amino acid residues. nih.govresearchgate.net This structure-based design allows for the creation of molecules with a high degree of specificity for the intended target, minimizing off-target effects.

Another important aspect of rational design is the consideration of pharmacokinetic properties. Modifications to the core structure can improve metabolic stability and other drug-like characteristics, which is crucial for the successful development of a therapeutic agent. This holistic approach, combining potency, selectivity, and favorable metabolic properties, is central to the design of novel sulfonamide analogues. nih.gov

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in understanding the binding mechanisms of this compound analogues and in the virtual screening of new potential drug candidates. semanticscholar.org By predicting the binding mode and affinity, molecular docking helps to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

The application of molecular docking is widespread in the study of sulfonamides. For example, it has been used to investigate the binding of novel sulfonamide derivatives to dihydropteroate synthase (DHPS), an important enzyme in the bacterial folic acid synthesis pathway. nih.gov Similarly, docking studies have been employed to evaluate the binding of sulfonamides to carbonic anhydrases, which are implicated in various diseases, including cancer. semanticscholar.orgsemanticscholar.org These studies provide valuable insights into the structure-activity relationships of these compounds.

Computational Prediction of Binding Modes and Affinities with Target Biomolecules

Computational methods play a crucial role in predicting how this compound analogues will bind to their target biomolecules and with what affinity. Molecular docking simulations are used to generate various possible binding poses of a ligand within the active site of a protein and to estimate the binding energy for each pose. The pose with the lowest binding energy is generally considered to be the most likely binding mode.

The binding affinity is often expressed as a binding energy (in kcal/mol) or as an inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). For example, in a study of novel sulfonamide derivatives as potential anticancer agents, molecular docking analysis revealed binding affinities ranging from -6.8 to -8.2 kcal/mol towards the target protein 1AZM, which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). nih.gov

The following table presents a selection of in vitro activity data for various sulfonamide analogues against different targets, illustrating the range of potencies that can be achieved through rational design.

Table 1: In Vitro Activity of Selected Sulfonamide Analogues

| Compound/Analogue | Target | In Vitro Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Sulfonamide 6 | MCF-7 (Human Breast Cancer Cell Line) | IC50: 21.81 µM | nih.gov |

| Sulfonamide 9 | MCF-7 (Human Breast Cancer Cell Line) | IC50: 25.50 µM | nih.gov |

| Sulfonamide 11 | MCF-7 (Human Breast Cancer Cell Line) | IC50: 20.60 µM | nih.gov |

| Tri-aryl Imidazole-Benzene Sulfonamide 5g | Carbonic Anhydrase IX | Ki: 0.3 µM | semanticscholar.org |

| Tri-aryl Imidazole-Benzene Sulfonamide 5b | Carbonic Anhydrase IX | Ki: 1.3 µM | semanticscholar.org |

These data highlight the potential for developing highly potent inhibitors through the strategic modification of the sulfonamide scaffold.

Elucidation of Key Intermolecular Interactions at the Binding Site (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Understanding the specific intermolecular interactions between a ligand and its target protein is fundamental to explaining its binding affinity and selectivity. Molecular docking studies provide detailed insights into these interactions, which primarily include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For sulfonamide derivatives, the sulfonamide group itself is often a key player in binding, frequently forming hydrogen bonds with residues in the active site of the target protein. For instance, in the case of carbonic anhydrase inhibitors, the sulfonamide moiety is known to coordinate with the zinc ion in the active site. semanticscholar.org

In addition to hydrogen bonding, hydrophobic interactions play a significant role in the binding of many sulfonamide analogues. Aromatic rings and alkyl chains within the ligand structure can interact with hydrophobic pockets in the protein's binding site. For example, the naphthyl ring of dansylamide (B1669799) has been shown to bind in a hydrophobic pocket of human carbonic anhydrase II, making van der Waals contacts with several hydrophobic residues. nih.gov

The following table summarizes key intermolecular interactions observed in docking studies of various sulfonamide analogues with their respective protein targets.

Table 2: Predicted Intermolecular Interactions of Sulfonamide Analogues with Target Proteins

| Analogue | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Tri-aryl Imidazole-Benzene Sulfonamide 5g | Carbonic Anhydrase IX | Zn2+ | Coordination | semanticscholar.org |

| Dansylamide | Human Carbonic Anhydrase II | Val-121, Phe-131, Val-143, Leu-198, Trp-209 | Hydrophobic (van der Waals) | nih.gov |

| Aryl sulfonamide derivatives | Mcl-1 | ASN260, HIS224 | Hydrogen Bonding | qub.ac.uk |

The elucidation of these interactions is critical for the rational design of new analogues with enhanced affinity and specificity. By understanding how existing compounds bind, researchers can design new molecules that form more or stronger interactions with the target, leading to improved therapeutic efficacy.

Applications Beyond Biological Systems

Catalytic Applications of N,3-Dimethylbutane-1-sulfonamide and its Derivatives

The sulfonamide group can be integrated into catalyst structures, influencing their activity, selectivity, and stability. This is particularly evident in the realms of organocatalysis and metal-catalyzed reactions.

Chiral sulfonamides, which are derivatives of the broader sulfonamide class to which this compound belongs, have emerged as powerful organocatalysts for asymmetric transformations. These catalysts operate without a metal center and can induce high levels of stereoselectivity in the formation of chiral molecules. The sulfonamide group often plays a crucial role in the catalyst's mechanism, participating in hydrogen bonding interactions that help to organize the transition state and control the stereochemical outcome of the reaction.

For instance, novel axially chiral amino sulfonamides have been developed and shown to be highly effective organocatalysts. In one study, a designer axially chiral amino sulfonamide demonstrated high anti- and enantioselectivity in direct asymmetric Mannich reactions bldpharm.com. Another example involves the use of squaramide-sulfonamide organocatalysts, which act as multiple hydrogen-bond donors. These have been successfully employed in direct vinylogous aldol (B89426) reactions, yielding products with high to excellent enantioselectivities chemicalbook.com. The development of practical and versatile organocatalytic atroposelective N-alkylation methods has also enabled the synthesis of various axially chiral N-aryl sulfonamides with excellent enantiopurity researchgate.net.

The effectiveness of these catalysts is often attributed to the cooperative action of the sulfonamide group and other functional groups within the catalyst's structure. For example, in squaramide-sulfonamide catalysts, it is proposed that the three acidic protons of the squaramide and sulfonamide moieties form multiple hydrogen bonds with the reactants, leading to high stereoselectivities chemicalbook.com.

Table 1: Examples of Asymmetric Transformations Catalyzed by Chiral Sulfonamide Derivatives

| Catalyst Type | Reaction | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Axially Chiral Amino Sulfonamide | anti-selective Mannich reaction | anti-Mannich adduct | High | bldpharm.com |

| Squaramide-Sulfonamide | direct vinylogous aldol reaction | anti-aldol product | High to excellent | chemicalbook.com |

This table presents data for derivatives of sulfonamides, illustrating the catalytic potential of the functional group.

The sulfonamide moiety can also be incorporated into ligands for metal-catalyzed organic reactions. In this role, the sulfonamide can coordinate to the metal center, influencing its electronic properties and the steric environment around it. This, in turn, can affect the catalyst's activity, selectivity, and stability.

Palladium-catalyzed cross-coupling reactions are a prominent area where sulfonamide-containing ligands have been explored. For example, a palladium-catalyzed C-N cross-coupling of sulfinamides and aryl halides has been developed to produce N-aryl sulfinamides with high efficiency while preserving chirality nih.gov. In such reactions, the choice of ligand is critical for achieving high yields and selectivities.

Furthermore, phosphine-sulfonate ligands have been designed for palladium and nickel-catalyzed ethylene (B1197577) (co)polymerization. These ligands can exhibit secondary interactions between a heteroatom in the ligand backbone and the metal center, which can enhance catalyst stability and modulate polymer properties molport.com. While direct use of this compound as a ligand is not widely reported, its structural motifs are relevant to the design of new ligands. The synthesis of N-allyl-N-aryl sulfonamides has been achieved through palladium-catalyzed intramolecular allylic amidation, highlighting the compatibility of the sulfonamide group with palladium catalysis nih.gov.

Material Science Applications of Sulfonamide-Containing Structures

The ability of the sulfonamide group to form robust hydrogen bonds makes it a valuable component in the design of new materials with specific structural and functional properties.

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The sulfonamide group, with its N-H proton (a hydrogen bond donor) and two sulfonyl oxygens (hydrogen bond acceptors), is an excellent functional group for directing self-assembly through hydrogen bonding.

Researchers have synthesized various arylsulfonamide derivatives that self-assemble into columnar liquid crystals. The organization of these molecules is driven by non-covalent forces, including dipole-dipole interactions and hydrogen bonding involving the sulfonamide group researchgate.net. These well-defined structures have potential applications in optoelectronics. The predictable hydrogen-bonding patterns of sulfonamides make them reliable building blocks for creating complex supramolecular architectures.

The principles of molecular recognition and self-assembly inherent to sulfonamides also extend to their role in host-guest chemistry. In this context, a larger "host" molecule can selectively bind a smaller "guest" molecule through non-covalent interactions.